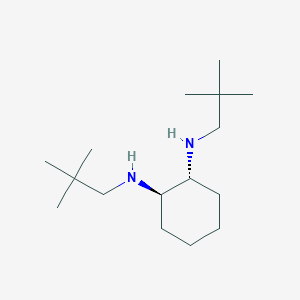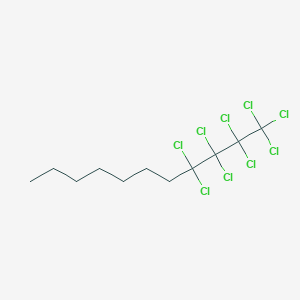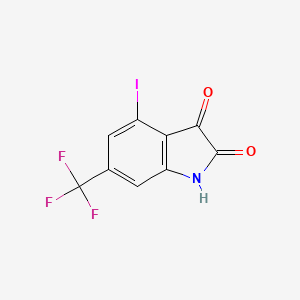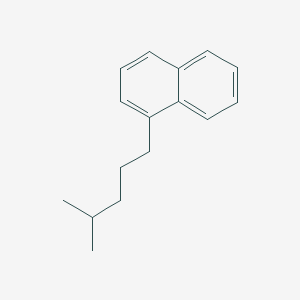
Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- is an organic compound with the molecular formula C10H10N4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- typically involves the reaction of 2-methoxybenzaldehyde with 5-methyl-1H-tetrazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-methoxy-: A simpler derivative with only a methoxy group substitution.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains both hydroxy and methoxy groups on the benzene ring.
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of a tetrazole ring.
Uniqueness
Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- is unique due to the presence of both a methoxy group and a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
168267-03-6 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methoxy-5-(5-methyltetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-3-4-10(16-2)8(5-9)6-15/h3-6H,1-2H3 |
InChI Key |
LGWHVLLTRCDFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)




![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)



